5-Phenethylisoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and one carbonyl group. It is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound has been synthesized and studied in various research contexts, with its structure and properties documented in chemical databases and journals. Notably, it can be sourced from chemical suppliers like Sigma-Aldrich, which provides detailed specifications and safety data for the compound .
5-Phenethylisoxazole-4-carboxylic acid is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its molecular formula is , and it has a molecular weight of approximately 189.19 g/mol.
The synthesis of 5-Phenethylisoxazole-4-carboxylic acid typically involves several steps, including the formation of the isoxazole ring and subsequent carboxylation. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to characterize the product and confirm its structure.
The molecular structure of 5-Phenethylisoxazole-4-carboxylic acid features an isoxazole ring attached to a phenethyl group with a carboxylic acid substituent at the 4-position. The structural representation can be summarized as follows:
OC(=O)c1cc(on1)-c2ccccc2
XJYOBHXWBRKOQO-UHFFFAOYSA-N
The melting point of this compound is reported to be between 160 °C and 164 °C . The stability of the compound under various conditions makes it suitable for further chemical modifications.
5-Phenethylisoxazole-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions require specific reagents and conditions to proceed effectively. For example, esterification typically involves an acid catalyst and heat to facilitate the reaction between the carboxylic acid and alcohol.
5-Phenethylisoxazole-4-carboxylic acid appears as a solid at room temperature, typically crystalline in nature. Its physical state contributes to its stability and ease of handling in laboratory settings.
The compound exhibits typical properties associated with carboxylic acids:
Relevant data includes:
5-Phenethylisoxazole-4-carboxylic acid finds applications primarily in medicinal chemistry research. Its derivatives have been explored for their potential use as:
Research continues into optimizing its structure for enhanced biological activity, making it a compound of interest in ongoing drug discovery efforts .
Isoxazole derivatives have evolved from empirical antimicrobial agents to rationally designed therapeutics, marking significant milestones in medicinal chemistry. Early isoxazole-containing drugs like sulfisoxazole (antibacterial, 1950s) leveraged the heterocycle’s metabolic stability and hydrogen-bonding capacity. The 1990s saw isoxazoles integrated into COX-2 inhibitors (e.g., valdecoxib), exploiting their planar rigidity for enzyme active-site binding [3]. Contemporary applications focus on targeted therapies, where isoxazole-carboxylic acid hybrids—such as 5-phenylisoxazole-4-carboxylic acid derivatives—serve as non-purine xanthine oxidase inhibitors (XOIs) for gout treatment. These compounds address toxicity limitations of purine-based drugs (e.g., allopurinol) by combining isoxazole’s π-π stacking capability with carboxylic acid’s metal coordination [3] [5]. The structural diversification of isoxazole cores, including phenethyl extensions at C-5, emerged to optimize pharmacokinetics, enhancing membrane permeability and target engagement [7].
Table 1: Evolution of Isoxazole Derivatives in Drug Development
Era | Representative Drug | Therapeutic Area | Role of Isoxazole |
---|---|---|---|
1950s | Sulfisoxazole | Antibacterial | Bioisostere for sulfanilamide |
1990s | Valdecoxib | Anti-inflammatory | COX-2 active-site binding via N-O dipole |
2010s–Present | Febuxostat analogs | Xanthine oxidase inhibition | Hydrogen bonding with Glu802/Arg880 |
Recent | 5-Phenethylisoxazole-4-carboxylic acid | Peptidomimetics | Backbone rigidity & metabolic stability |
The scaffold integrates three pharmacophoric elements:
Table 2: Key Structural Attributes and Pharmacophore Contributions
Structural Element | Physicochemical Properties | Pharmacophore Role | Target Interaction Example |
---|---|---|---|
Isoxazole ring | LogP: 1.8; pKa (N): ∼−2 | Hydrogen bond acceptor/donor; dipole-driven binding | π-π stacking with Phe in HPPD [1] |
C4-Carboxylic acid | pKa: 4.2; TPSA: 37Ų | Metal coordination; ionic bonding | Fe²⁺ coordination in HPPD [1] |
C5-Phenethyl group | LogP: +1.5 (vs phenyl) | Hydrophobic cavity filling | Deep pocket occupancy in XO [3] |
Molecular modeling reveals that the phenethyl group’s conformational flexibility allows adaptation to sterically varied binding sites. Docking studies of analogous isoxazole-carboxylic acids in xanthine oxidase show the phenyl ring forming T-shaped π-π interactions with Phe914, while the carboxylic acid anchors to Arg880 via salt bridges [3] [5]. This dual-binding mode enhances inhibitory potency (IC₅₀ < 1 μM in optimized analogs) compared to rigid scaffolds.
Conventional peptides face enzymatic degradation, poor membrane permeability, and conformational instability. 5-Phenethylisoxazole-4-carboxylic acid addresses these limitations through:
Table 3: Comparative Advantages Over Natural Peptides/Amino Acids
Property | Natural Peptides/Amino Acids | 5-Phenethylisoxazole-4-carboxylic Acid | Functional Impact |
---|---|---|---|
Metabolic stability | Low (prone to proteases) | High (resistant to esterases/proteases) | Extended half-life in vivo |
Membrane permeability | Low (LogP < −1 for acidic AAs) | Moderate (LogP ∼1.5–2.0) | Improved oral bioavailability |
Conformational flexibility | High (multiple rotatable bonds) | Restricted (isoxazole planar constraint) | Enhanced target selectivity |
Synthetic versatility | Limited side-chain diversity | Tunable phenethyl modifications | Broad SAR for target optimization |
The carboxylic acid group serves as a strategic isostere for aspartate/glutamate residues but with tailored pKa. In TGR5 agonists, replacing C24-carboxylate of bile acids with isoxazole-carboxylate improved EC₅₀ by 10-fold by eliminating glucuronidation-mediated toxicity [4] [7]. Similarly, in peptidomimetics, this moiety mimics C-terminal carboxylates in neuropeptides while resisting decarboxylases due to electronic differences [2].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: